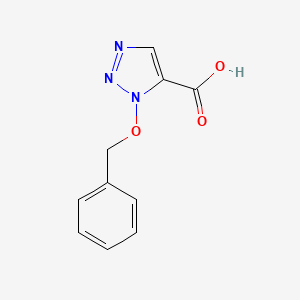

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid

Description

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a benzyloxy group at the 1-position and a carboxylic acid moiety at the 5-position. The triazole ring is renowned for its metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-phenylmethoxytriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H9N3O3/c14-10(15)9-6-11-12-13(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |

InChI Key |

HFENZNCAWZPFBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON2C(=CN=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Azides and β-Ketoesters

- The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for constructing 1,2,3-triazole rings. However, alternative base-promoted cycloadditions of azides with β-ketoesters have been reported to yield 1,2,3-triazole-5-carboxylic acids directly.

- For example, azides react with β-ketoesters in the presence of bases such as DBU or potassium carbonate in solvents like acetonitrile or aqueous ethanol at elevated temperatures (50–80 °C) for extended periods (overnight to 16 hours). This process yields triazole carboxylic acids with moderate to high yields (30–95%).

Introduction of the Benzyloxy Group

- The benzyloxy substituent at the N-1 position can be introduced by alkylation of the triazole nitrogen with benzyl halides or by using benzyloxy-functionalized azides as starting materials.

- In some synthetic routes, selective methylation and alkylation steps are employed to differentiate between possible substitution sites on the triazole ring, ensuring regioselectivity.

Detailed Preparation Methods

One-Step Base-Promoted Synthesis from Azides and β-Ketoesters

A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids by treating azides with β-ketoesters in the presence of a base such as potassium carbonate in aqueous ethanol at 80 °C for 16 hours. The reaction mixture becomes homogeneous, followed by cooling, acidification, and filtration to isolate the product as a white precipitate. Drying under vacuum yields the pure acid with yields ranging from 30% to 95%.

| Parameter | Condition |

|---|---|

| Azide | 25 mmol |

| β-Ketoester | 28 mmol |

| Base | K2CO3 (3 equivalents) |

| Solvent | 95% aqueous ethanol + water |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Work-up | Acidification with 1M HCl, filtration, drying over P2O5 |

DBU-Promoted Cycloaddition in Acetonitrile

Another method involves stirring a mixture of pyridyl azides and β-ketoesters in acetonitrile with DBU as a base at 50 °C overnight. The crude product is purified by flash chromatography to afford 1,2,3-triazole-5-carboxylates, which can be further modified to introduce benzyloxy groups.

Multi-Step Synthesis Involving Halogenated Intermediates and Grignard Reagents

A more complex patented method describes the synthesis starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, which is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) and cooled to low temperatures (−78 °C to 0 °C). Treatment with isopropylmagnesium chloride (a Grignard reagent) forms 1-substituted-4-bromo-1H-1,2,3-triazole intermediates. Subsequent reaction with carbon dioxide introduces the carboxylic acid functionality at the 5-position. The mixture of carboxylic acid and bromo-substituted triazole is separated by selective methylation with methyl iodide, exploiting differential reactivity to isolate the target acid.

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve dibromo-triazole in THF/MeTHF, cool | −78 °C to 0 °C |

| 2 | Add isopropylmagnesium chloride, stir 0.5–2 h | Controlled temperature |

| 3 | Add carbon dioxide to form carboxylic acid | 5–30 min, then warm to 20–25 °C |

| 4 | Adjust pH to 1–5 with HCl, extract, dry, concentrate | Room temperature |

| 5 | Methylation with methyl iodide to separate mixture | 0–80 °C, 5–48 h |

| 6 | Crystallize and purify final acid | Cooling to −5 to 5 °C, vacuum drying |

Comparative Data Summary

Research Findings and Notes

- The base-promoted cycloaddition method provides a direct and efficient route to 1,2,3-triazole-5-carboxylic acids, which can be adapted for benzyloxy substitution either by using functionalized azides or post-synthetic alkylation.

- The multi-step halogenation and Grignard approach enables fine control over substitution patterns and facilitates separation of regioisomers through selective methylation, enhancing purity of the final product.

- The benzyloxy group’s presence influences the compound’s reactivity and solubility, which is significant for further synthetic applications and medicinal chemistry exploration.

- Reaction yields and conditions vary depending on the substrate scope and desired substitution pattern, with temperature control and reaction time being critical parameters for optimizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carboxylic acid group can produce benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The triazole ring system is well-known for its antimicrobial activity. Research has indicated that derivatives of 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation. Preliminary studies indicate that triazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways critical for tumor growth. The incorporation of the benzyloxy group may enhance the solubility and bioavailability of the compound, making it a promising candidate for further anticancer drug development .

Cholinesterase Inhibition

Recent investigations into cholinesterase inhibition have highlighted the potential of triazole-based compounds in treating neurodegenerative diseases such as Alzheimer's. A study demonstrated that triazole hybrids exhibited varying degrees of cholinesterase inhibition, with some showing IC50 values comparable to established drugs like galantamine. This suggests that this compound could be explored for its neuroprotective effects .

Agricultural Chemistry

Fungicidal Properties

The compound has been evaluated for its potential use as a fungicide in agricultural applications. Its structural features allow it to disrupt fungal cell processes, thereby inhibiting growth and reproduction. Laboratory tests have shown promising results against common agricultural pathogens, indicating its viability as an eco-friendly alternative to traditional fungicides.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including click chemistry techniques that facilitate the formation of triazole rings. This versatility in synthesis allows for the development of numerous derivatives with tailored biological activities. The ability to modify functional groups can lead to enhanced efficacy or reduced toxicity in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-Benzyl-4-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid (16e)

- Structure : Benzyl at 1-position, benzyloxy at 4-position, carboxylic acid at 5-position.

- Properties : Melting point 165.7–166.8°C; exhibits strong intermolecular hydrogen bonding (O–H···N) in crystalline form.

- Applications : Demonstrated inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), a target in cancer therapy .

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

- Structure : Ethyl at 1-position, carboxylic acid at 5-position.

- Properties : Molecular weight 141.13 g/mol; simpler alkyl chain reduces lipophilicity.

- Applications : Used as a precursor for heterocyclic synthesis; lacks the benzyloxy group’s aromatic interactions .

- Comparison : The ethyl group offers less steric hindrance and lower molecular weight, which may enhance aqueous solubility but reduce target engagement in hydrophobic binding pockets.

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Structure : 4-Chlorophenyl at 1-position, trifluoromethyl at 5-position, carboxylic acid at 4-position.

- Properties : High antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells).

- Applications : Structural fragment of c-Met kinase inhibitors, inducing apoptosis in multiple cancer cell lines .

- Comparison : The electron-withdrawing trifluoromethyl and chlorophenyl groups enhance metabolic stability and target selectivity but may reduce solubility compared to the benzyloxy-substituted compound.

Hydrogen Bonding and Crystal Packing

- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate (closely related analog): Exhibits strong O–H···O and O–H···N hydrogen bonds, forming 1D chains in the crystal lattice. The dihedral angle between triazole and benzyl rings is 89.5°, indicating near-perpendicular orientation .

- Comparison : The benzyloxy group in the target compound may adopt a similar orientation, influencing crystallinity and solubility.

Biological Activity

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a triazole ring known for its diverse biological activities, along with a benzyloxy group that enhances its chemical properties. The presence of a carboxylic acid functional group at the 5-position of the triazole ring contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O3 |

| Molecular Weight | 219.20 g/mol |

| Functional Groups | Triazole, Carboxylic Acid, Benzyloxy |

Compounds containing triazole rings often exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Triazoles can inhibit the synthesis of ergosterol in fungal cell membranes, making them effective antifungal agents.

- Antiviral Properties : Some triazoles have shown potential in inhibiting viral enzymes, similar to ribavirin's mechanism against the Dengue virus .

- Anticancer Activity : Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study indicated that compounds with similar triazole structures demonstrated significant antibacterial and antifungal activities. For instance, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .

Antioxidant Activity

Research into the antioxidant capacity of triazole derivatives has revealed that they can scavenge free radicals effectively. The DPPH and ABTS assays indicated that certain derivatives exhibited notable antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

| Assay Type | Compound | Inhibition Rate (%) |

|---|---|---|

| DPPH | 4H-1,3-oxazole | 16.75 ± 1.18 |

| ABTS | α-acylamino ketone | 7.66 ± 0.71 |

Case Studies

In a notable case study involving the synthesis of chiral triazole derivatives, researchers docked these compounds into the active sites of viral enzymes to assess their inhibitory potential. The results suggested that specific configurations of the triazole scaffold could mimic natural substrates and effectively inhibit viral replication .

Toxicity Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity. Preliminary studies indicated moderate toxicity levels in certain assays; however, modifications in structure (e.g., introduction of bromine) improved antimicrobial effects while maintaining lower toxicity profiles .

Q & A

Q. What synthetic routes are commonly employed for 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid?

A two-step methodology is typically used: (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by (ii) regioselective benzyloxy substitution. For example, analogous triazoles are synthesized via reactions involving azidomethylbenzene and propargyl carboxylic acids under Cu(I) catalysis, followed by benzylation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like 1,4-disubstituted triazoles. Post-synthesis, purification via column chromatography (Hex/EtOAc gradients) is recommended, with Rf values (e.g., 0.14–0.15 in 70:30 Hex/EtOAc) guiding fraction collection .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., O–H···N hydrogen bonds forming 1D chains). For related triazoles, mean C–C bond deviations of 0.005 Å and R factors ≤0.053 are achievable .

- NMR spectroscopy : 1H-NMR identifies substituent effects (e.g., benzyloxy protons at δ 4.5–5.0 ppm; triazole protons at δ 7.5–8.0 ppm). 13C-NMR confirms carboxylic acid carbonyls (δ ~170 ppm) .

- Melting points : Serve as purity indicators (e.g., 170–210°C for triazole-carboxamides), with deviations suggesting impurities .

Q. What role does the benzyloxy group play in modulating chemical reactivity?

The benzyloxy group enhances steric bulk, influencing regioselectivity during triazole formation. It also stabilizes intermediates via resonance effects, as evidenced by dihedral angles (~76° between benzyl and triazole rings) in crystallographic studies . This group’s ortho/para-directing nature can be exploited in electrophilic substitution reactions for further derivatization .

Advanced Research Questions

Q. How can contradictions between crystallographic and solution-phase structural data be resolved?

Discrepancies (e.g., hydrogen-bonding patterns in crystals vs. solvent-induced conformational changes) require complementary techniques:

- Variable-temperature NMR : Probes dynamic behavior in solution (e.g., rotameric equilibria of the benzyloxy group).

- DFT calculations : Compare optimized gas-phase geometries with crystallographic data to identify solvent or packing effects. For example, intermolecular O–H···N interactions in crystals may not persist in polar solvents .

- Dynamic light scattering (DLS) : Assess aggregation states in solution that may mask true molecular conformations.

Q. What strategies improve regioselectivity in triazole formation for analogs with varied substituents?

- Catalyst tuning : Cu(I) vs. Ru(II) catalysts shift selectivity toward 1,4- or 1,5-disubstituted triazoles. For 1,5-regioisomers, Cu(I)/TBTA ligand systems are preferred .

- Substituent electronic effects : Electron-withdrawing groups (e.g., carboxylic acids) at the propargyl position favor 1,5-regiochemistry. Steric hindrance from bulky benzyloxy groups further suppresses competing pathways .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 3 days) and improves yield by minimizing side reactions .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- Carboxamide derivatives : Replace the carboxylic acid with amides (e.g., 3e–3i in ) to enhance membrane permeability. Biological assays (e.g., enzyme inhibition) can correlate substituent effects (e.g., electron-rich aryl groups) with activity.

- Crystallographic data : Hydrogen-bonding motifs (e.g., O–H···N chains) inform target engagement strategies, such as disrupting protein active-site interactions .

- QSAR modeling : Use Hammett constants (σ) of substituents to predict electronic contributions to bioactivity .

Key Research Challenges

- Stereochemical control : Racemization at the carboxylic acid position under basic conditions requires mild coupling reagents (e.g., EDCI/HOBt) .

- Solubility limitations : Polar aprotic solvents (DMF, DMSO) are often needed for reactions, complicating green chemistry approaches .

- Biological assay variability : Batch-dependent purity (e.g., ≤95%) may skew IC50 values; HPLC-MS validation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.